molecular formula C8H12BrNO B2370043 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole CAS No. 2344685-12-5

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Cat. No. B2370043
M. Wt: 218.094
InChI Key: CJNSYQJMTHBUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is a chemical compound with the CAS Number: 2344685-12-5 . It has a molecular weight of 218.09 . The IUPAC name for this compound is 3-(bromomethyl)-5-isobutylisoxazole .


Molecular Structure Analysis

The InChI code for “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is 1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” has a molecular weight of 218.09 .

Scientific Research Applications

  • Synthesis of Extended Oxazoles :

    • 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are useful in synthesizing various substituted oxazoles, indicating potential in medicinal and organic chemistry applications (Patil & Luzzio, 2016).
  • Methodologies for Synthesizing Aryl Oxazoles :

    • Simple and efficient methods for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrate the versatility of these compounds in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).
  • Application in Antibiotic Synthesis :

    • The zinc derivative of a functionalized 1,3-oxazole, derived from 2-(bromomethyl)-4-carbethoxy-1,3-oxazole, shows promise in synthesizing antibiotics like virginiamycin (Gangloff, Aakermark, & Helquist, 1992).
  • Use in Anticonvulsant Drug Development :

    • Derivatives of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole show potential in the development of anticonvulsant drugs, as they exhibit considerable activity with minimal neurotoxicity (Unverferth et al., 1998).
  • Role in Synthesizing Biologically Active Molecules :

    • The compound is a key intermediate in various synthesis approaches, such as the creation of biologically active molecules, demonstrating its utility in pharmaceutical research (Davies, Kane, & Moody, 2005).
  • Versatility in Organic Synthesis :

    • The synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, and its applications in cross-coupling reactions highlight the versatility of these compounds in organic synthesis (Young, Smith, & Taylor, 2004).
  • Applications in Continuous Multistep Synthesis :

    • Demonstrating applications in continuous-flow processes, 2-(azidomethyl)oxazoles, synthesized from vinyl azides and involving 2-(bromomethyl)oxazoles, serve as versatile building blocks in organic chemistry (Rossa et al., 2018).

properties

IUPAC Name

3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSYQJMTHBUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

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